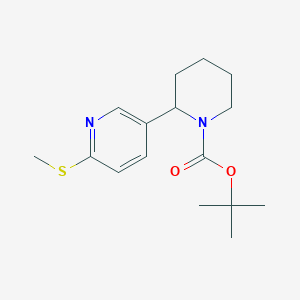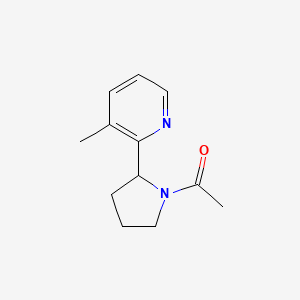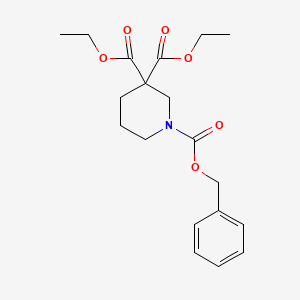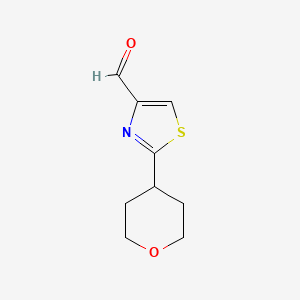
2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carbaldehyde is an organic compound with the molecular formula C9H11NO2S. It is characterized by the presence of a thiazole ring substituted with a tetrahydro-2H-pyran-4-yl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of thiazole derivatives and tetrahydro-2H-pyran-4-yl intermediates. The reaction is often carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions may vary depending on the specific reagents used.
Major Products Formed
Oxidation: 2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylic acid.
Reduction: 2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring may also interact with biological macromolecules, contributing to its overall biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylic acid
- 2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-methanol
- 2-(Tetrahydro-2H-pyran-4-yl)thiazole-5-carbaldehyde
Uniqueness
2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carbaldehyde is unique due to its specific substitution pattern and the presence of both a thiazole ring and an aldehyde group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C9H11NO2S |
|---|---|
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
2-(oxan-4-yl)-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C9H11NO2S/c11-5-8-6-13-9(10-8)7-1-3-12-4-2-7/h5-7H,1-4H2 |
Clé InChI |
CXPSQXVLFKWGTG-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1C2=NC(=CS2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Piperazin-1-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B11805131.png)




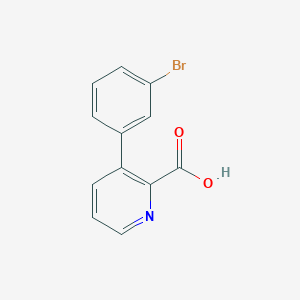



![(7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol](/img/structure/B11805185.png)
